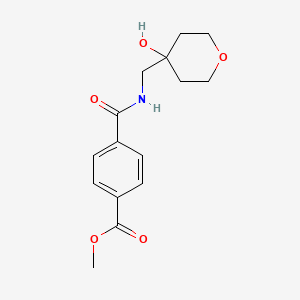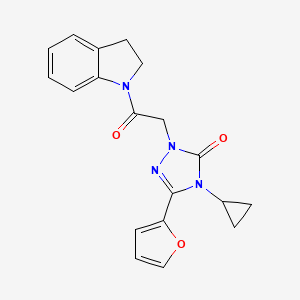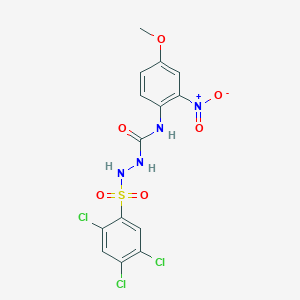
N-(1-adamantylmethyl)-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-adamantylmethyl)-3-nitropyridin-2-amine” is a complex organic compound. It contains an adamantylmethyl group, which is derived from adamantane, a type of diamondoid. Diamondoids are cage-like, super-stable structures made of carbon and hydrogen . The molecule also contains a nitropyridin group and an amine group.
Molecular Structure Analysis
The adamantyl group is a three-dimensional, cage-like structure that is extremely stable. The nitropyridin group is a nitrogen-containing aromatic ring, and the amine group (-NH2) is a basic functional group in organic chemistry .Chemical Reactions Analysis
The adamantyl group is known for its stability, which can influence the reactivity of the entire molecule. The nitropyridin group can participate in various reactions due to the presence of the nitro group (-NO2) and the aromatic pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-adamantylmethyl)-3-nitropyridin-2-amine” would depend on the characteristics of its functional groups. For example, the presence of the nitro group might make the compound more reactive. The adamantyl group could contribute to the stability and lipophilicity of the compound .Applications De Recherche Scientifique
- ANPMA and its derivatives have been investigated for their antimicrobial potential. Notably, compounds derived from ANPMA, such as N-(1-adamantyl)carbothioamides, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . Researchers are exploring these compounds as potential agents to combat microbial infections.
- In the realm of diabetes research, ANPMA derivatives have shown promise. For instance, compound 5c demonstrated significant reduction of serum glucose levels in streptozotocin-induced diabetic rats. This suggests a potential role in managing hyperglycemia . Further studies are warranted to explore their mechanism of action and clinical applicability.
- ANPMA derivatives have also surfaced as designer drugs. Specifically, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) were identified as synthetic cannabinoids in illegal products . Researchers continue to monitor their prevalence and effects.
- Concurrently, there has been extensive research on the organic synthesis applications of 1,3-dihydroxyadamantane (1,3-DHA). Strained intra-framework bonds within 1,3-DHA can be selectively opened using various reagents, leading to 1,3-disubstituted adamantane derivatives. These derivatives find utility in diverse chemical contexts .
- ANPMA derivatives have been used to synthesize 1,2,4-triazole analogues. For instance, the reaction of ANPMA-derived carbohydrazide with methyl or phenyl isothiocyanate followed by heating in aqueous sodium hydroxide yielded these intriguing compounds . Their potential applications warrant further exploration.
- By reacting ANPMA-derived carbohydrazide with various aromatic aldehydes, researchers obtained N’-arylideneamino derivatives. These compounds hold promise in medicinal chemistry and may exhibit diverse biological activities .
Antimicrobial Activity
Hypoglycemic Properties
Designer Drug Identification
Organic Synthesis Applications
1,2,4-Triazole Analogues
N’-Arylideneamino Derivatives
Orientations Futures
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the unique properties of adamantane derivatives, this compound could have potential uses in various fields such as medicinal chemistry, catalyst development, and nanomaterials .
Mécanisme D'action
Target of Action
The compound “N-(1-adamantylmethyl)-3-nitropyridin-2-amine” contains an adamantyl group. Adamantane derivatives have been found to interact with various biological targets, including ion channels, enzymes, and receptors . .
Mode of Action
Adamantane derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Adamantane derivatives have been found to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
They are metabolized in the liver, often through hydroxylation .
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-19(21)14-2-1-3-17-15(14)18-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPRIQDMSISKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-3-nitropyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2570675.png)

![[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2570677.png)
![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2570679.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2570682.png)
![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2570686.png)

